6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one
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Overview
Description
6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one is a chemical compound with a unique structure that includes a naphthyridine core substituted with chlorine atoms and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one typically involves the chlorination of a naphthyridine precursor. One common method includes the reaction of 2-chloromethyl-1,8-naphthyridin-4(1H)-one with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle chlorine gas and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a corresponding naphthyridinone.
Scientific Research Applications
6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but typically include binding to active sites or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dichloro-1H-indole
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol
- 2,3-Dialkyl-6,7-dichloro-1,4-naphthoquinones
Uniqueness
6,7-Dichloro-2-(chloromethyl)-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H5Cl3N2O |
---|---|
Molecular Weight |
263.5 g/mol |
IUPAC Name |
6,7-dichloro-2-(chloromethyl)-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H5Cl3N2O/c10-3-4-1-7(15)5-2-6(11)8(12)14-9(5)13-4/h1-2H,3H2,(H,13,14,15) |
InChI Key |
GJRSLUNHUJAEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC(=C(C=C2C1=O)Cl)Cl)CCl |
Origin of Product |
United States |
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